molecular formula C7H10N2S B13610019 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine

Cat. No.: B13610019
M. Wt: 154.24 g/mol
InChI Key: MLVHVHNXUYWBLR-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amine group and a thiazole ring in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine typically involves the reaction of 2-methylthiazole with an appropriate amine precursor. One common method is the condensation of 2-methylthiazole with propenylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

(E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H10N2S/c1-6-9-5-7(10-6)3-2-4-8/h2-3,5H,4,8H2,1H3/b3-2+

InChI Key

MLVHVHNXUYWBLR-NSCUHMNNSA-N

Isomeric SMILES

CC1=NC=C(S1)/C=C/CN

Canonical SMILES

CC1=NC=C(S1)C=CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.